molecular formula C18H21N3O3 B5593242 1-(3,4-dimethoxybenzoyl)-4-(2-pyridinyl)piperazine

1-(3,4-dimethoxybenzoyl)-4-(2-pyridinyl)piperazine

Cat. No. B5593242
M. Wt: 327.4 g/mol
InChI Key: SPQZFZLOKHOWNI-UHFFFAOYSA-N
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Description

1-(3,4-dimethoxybenzoyl)-4-(2-pyridinyl)piperazine is a derivative of the piperazine family. Piperazine derivatives are often explored for their potential inotropic activities and various biological applications.

Synthesis Analysis

  • A study by Xu et al. (1995) discussed the synthesis of 3,4-dimethoxybenzoyl-piperazine derivatives, including the compound . These compounds were confirmed using IR, MS, H-NMR, and elemental analysis (Xu et al., 1995).

Molecular Structure Analysis

  • Karczmarzyk and Malinka (2004) reported on the crystal and molecular structures of related compounds, providing insights into the monoclinic system and space group characteristics, which can be relevant for understanding the molecular structure of 1-(3,4-dimethoxybenzoyl)-4-(2-pyridinyl)piperazine (Karczmarzyk & Malinka, 2004).

Chemical Reactions and Properties

  • Research by Bauer et al. (1976) and Martin et al. (1979) on similar piperazine derivatives provides insights into the chemical reactions and properties, especially concerning central nervous system agents (Bauer et al., 1976), (Martin et al., 1979).

Physical Properties Analysis

  • The research by Sanjeevarayappa et al. (2015) on a similar compound, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, provides a framework for understanding the physical properties of piperazine derivatives, including crystallography and intermolecular interactions (Sanjeevarayappa et al., 2015).

Chemical Properties Analysis

  • The study of various piperazine derivatives, as explored in the works of Rajkumar et al. (2014) and Shawish et al. (2021), provides insights into the chemical properties of 1-(3,4-dimethoxybenzoyl)-4-(2-pyridinyl)piperazine, especially in terms of spectral characterization and biological evaluation (Rajkumar et al., 2014), (Shawish et al., 2021).

properties

IUPAC Name

(3,4-dimethoxyphenyl)-(4-pyridin-2-ylpiperazin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3/c1-23-15-7-6-14(13-16(15)24-2)18(22)21-11-9-20(10-12-21)17-5-3-4-8-19-17/h3-8,13H,9-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPQZFZLOKHOWNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=N3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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